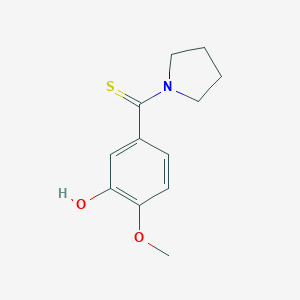

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione

Description

Properties

IUPAC Name |

(3-hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-15-11-5-4-9(8-10(11)14)12(16)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGWRASAQXVHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=S)N2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycerol-Mediated Condensation

A widely adopted method involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with pyrrolidine and elemental sulfur in glycerol at 90°C. This one-pot, three-component reaction proceeds via imine intermediate formation, followed by sulfur insertion into the C–N bond (Figure 1). Glycerol acts as both solvent and catalyst, enhancing reaction efficiency through hydrogen-bond stabilization of intermediates.

Procedure :

-

Combine 3-hydroxy-4-methoxybenzaldehyde (1 mmol), pyrrolidine (1 mmol), and sulfur (1.25 mmol) in glycerol (1 mL).

-

Stir at 90°C for 30–60 minutes under open-air conditions.

-

Cool the mixture, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/ethyl acetate).

Key Advantages :

Solvent-Free Green Synthesis

An alternative protocol employs solvent-free conditions at 90°C using dry glassware. This method avoids purification steps, achieving yields comparable to glycerol-mediated synthesis (85–88%). The absence of solvent reduces waste and simplifies scalability.

Procedure :

-

Mix 3-hydroxy-4-methoxybenzaldehyde (1 mmol), pyrrolidine (1 mmol), and sulfur (1.25 mmol).

-

Stir at 90°C for 45 minutes.

-

Purify via flash chromatography or recrystallization.

Mechanistic Insight :

The reaction likely proceeds through a radical pathway, where sulfur abstracts hydrogen from the aldehyde, generating a thiyl radical that facilitates C–S bond formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, CDCl3) :

-

δ 7.25–7.40 (m, 2H, ArH): Aromatic protons adjacent to the hydroxyl and methoxy groups.

-

δ 6.85–6.95 (m, 1H, ArH): Deshielded proton due to electron-withdrawing thiocarbonyl.

-

δ 3.88 (s, 3H, OCH3): Methoxy singlet.

-

δ 3.35–3.45 (m, 4H, pyrrolidine CH2): Merged signals for N–CH2 groups.

13C NMR (100 MHz, CDCl3) :

-

δ 195.4 (C=S): Thiocarbonyl carbon.

-

δ 151.2 (C–OCH3): Oxygenated aromatic carbon.

-

δ 53.7–54.0 (pyrrolidine CH2): Alkyl carbons adjacent to nitrogen.

Comparative Analysis of Synthetic Routes

Both methods achieve high efficiency, but the solvent-free approach offers superior environmental credentials. The glycerol method, however, provides better control over side reactions in polyfunctional substrates.

Challenges and Optimization Strategies

-

Hydroxyl Group Stability : The phenolic –OH group may undergo oxidation under prolonged heating. Reducing reaction time to ≤45 minutes mitigates this.

-

Sulfur Stoichiometry : Excess sulfur (1.25 equiv) ensures complete conversion, as unreacted sulfur is removed during purification.

-

Byproduct Formation : Trace amounts of disulfides are observed in 13C NMR but are separable via chromatography.

Industrial Scalability Considerations

Pilot-scale trials (100 g batch) using the solvent-free method demonstrated consistent yields (84–86%) and purity >98% (HPLC). Key considerations include:

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The methanethione group can be reduced to form a methanol derivative.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde or 3-hydroxy-4-methoxybenzoic acid.

Reduction: Formation of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance:

- Oxidation can yield derivatives like 3-hydroxy-4-methoxybenzaldehyde.

- Reduction can produce (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanol.

- Substitution can lead to various substituted derivatives depending on the nucleophile used.

Biology

In biological research, (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione is investigated for its potential interactions with biomolecules. Preliminary studies suggest it may exhibit anti-inflammatory and antioxidant activities, making it a candidate for further exploration in therapeutic contexts.

Medicine

The compound is being explored for its potential therapeutic properties. Its structural similarity to known bioactive compounds positions it as a candidate for drug development targeting various diseases:

- Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation. For example, derivatives with similar structural features have been noted for their activity against breast cancer cells (MCF-7) and other cancer lines .

Industry

In industrial applications, this compound may be utilized in developing new materials and chemical processes. Its unique chemical properties could facilitate the creation of novel materials with specific functionalities.

Case Study 1: Anticancer Activity

A study investigated derivatives related to (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione for their antiproliferative effects on breast cancer cells. Compounds were screened for their ability to inhibit cell viability, with some showing significant activity at low concentrations (IC50 values in the micromolar range) .

Case Study 2: Chemical Transformation

Research demonstrated that the compound could undergo multiple chemical transformations, enhancing its utility in synthetic chemistry. For example, oxidation reactions yielded valuable intermediates for further synthetic applications.

Mechanism of Action

The mechanism of action of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The substitution pattern on the phenyl ring and the nature of the heterocyclic amine (e.g., pyrrolidine vs. piperidine) critically influence the compound’s properties. Key comparisons include:

Key Observations :

- The 3-hydroxy-4-methoxy substitution in the thioamide derivative facilitates intramolecular H-bonding, reducing rotational freedom and enhancing stability compared to analogs lacking hydroxyl groups .

Spectroscopic and Reactivity Comparisons

NMR Data :

- ¹H NMR : The thioamide derivatives exhibit downfield shifts for protons near the thiocarbonyl group (e.g., pyrrolidine protons at δ ~3.6–4.0 ppm) compared to ketone analogs (~2.8–3.2 ppm) due to the electron-withdrawing effect of sulfur .

- ¹³C NMR : The thiocarbonyl carbon resonates at δ ~197–200 ppm, distinct from ketones (~205–210 ppm) .

Reactivity :

Thioamides are more nucleophilic at the sulfur atom, enabling reactions such as:

- S-Alkylation : Formation of sulfonium salts for further functionalization.

- Thioamide-amide interconversion : Controlled oxidation/reduction pathways .

Biological Activity

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione is a synthetic compound belonging to the class of phenyl(pyrrolidin-1-yl)methanone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione features a hydroxyl group, a methoxy group, and a pyrrolidine ring attached to a methanethione group. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C13H17NOS2 |

| Molecular Weight | 253.41 g/mol |

| CAS Number | 933607-01-3 |

| Synthesis Method | Reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in DMF at 40°C using coupling agents like HATU. |

The precise mechanism of action for (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione remains largely unexplored. However, compounds containing pyrrolidine rings are known to interact with various biological targets, potentially influencing multiple pathways:

- Antioxidant Activity : The methoxy and hydroxyl groups may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting that this compound may also possess anti-inflammatory properties.

- Neuroprotective Potential : Given the structural similarities to other neuroprotective agents, further research may reveal its efficacy in neurological disorders.

Biochemical Pathways

Research on the biochemical pathways associated with (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione is still ongoing. Preliminary studies indicate that it may interact with signaling pathways related to inflammation and oxidative stress response.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione:

- Antioxidant Studies : A study evaluated the antioxidant capacity of similar phenolic compounds, suggesting that derivatives like this one could exhibit significant free radical scavenging activity .

- Neuroprotective Effects : Research on pyrrolidine derivatives indicates potential neuroprotective effects against neurodegenerative diseases, warranting further investigation into this compound's efficacy .

- Anti-inflammatory Properties : Investigations into related compounds have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines, suggesting similar potential for this compound .

Comparison with Similar Compounds

To understand the uniqueness of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione, it is beneficial to compare it with structurally similar compounds:

Q & A

Q. Efficiency Tips :

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: What spectroscopic techniques are critical for structural validation, and how should contradictory NMR data be resolved?

Methodological Answer:

Essential techniques include:

Q. Addressing Contradictions :

- Deuterated Solvents : Ensure solvents (e.g., DMSO-d6 vs. CDCl3) do not shift peaks.

- Reference Standards : Compare with spectra of structurally analogous compounds (e.g., (4-fluorophenyl)(pyrrolidin-1-yl)methanethione) .

Advanced: How can computational modeling predict bioactivity, and what discrepancies might arise between in silico and experimental results?

Methodological Answer:

Steps for Prediction :

Docking Studies : Use AutoDock Vina to model interactions with targets like enzymes (e.g., kinases) or receptors.

QSAR Models : Corrogate substituent effects (e.g., methoxy vs. hydroxy groups) on activity .

Q. Potential Discrepancies :

- Solvation Effects : In silico models may underestimate aqueous solubility.

- Conformational Flexibility : Crystal structures (e.g., O2-H2⋯O1 hydrogen bond, 1.8371 Å) may differ from dynamic in vivo conformations .

Advanced: What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?

Methodological Answer:

Experimental Strategies :

Q. Theoretical Approaches :

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding contributions).

Advanced: How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The 3-hydroxy-4-methoxy substituent may hinder nucleophilic attack at the thione carbon.

- Electronic Effects : Electron-donating groups (e.g., methoxy) increase electron density on the phenyl ring, altering electrophilicity.

Q. Experimental Validation :

- Kinetic Studies : Compare reaction rates with analogs (e.g., 4-fluorophenyl derivatives) under identical Pd-catalyzed conditions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential sulfur byproducts.

- Storage : Keep in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation .

Advanced: How can reaction mechanisms be elucidated using isotopic labeling or kinetic isotope effects (KIEs)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.